十二硼酸盐

描述

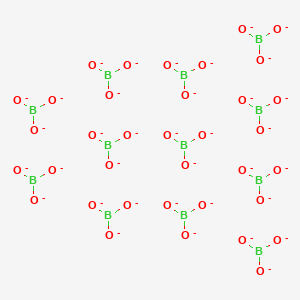

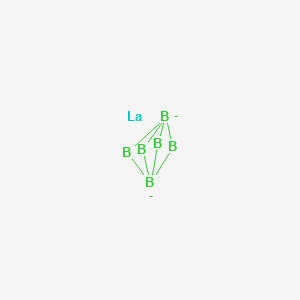

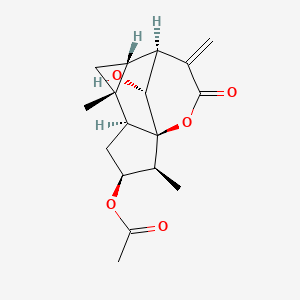

Dodecaborate is a borane with an icosahedral arrangement of 12 boron atoms, with each boron atom being attached to a hydrogen atom . Its symmetry is classified by the molecular point group I_h . It is one of many known salts of polyborane anions .

Synthesis Analysis

The existence of the dodecaborate anion was predicted by H. C. Longuet-Higgins and M. de V. Roberts in 1955 . Hawthorne and Pitochelli first made it 5 years later, by the reaction of 2-iododecaborane with triethylamine in benzene solution at 80 °C . It is more conveniently prepared in two steps from sodium borohydride . First, the borohydride is converted into a triborate anion using the etherate of boron trifluoride . Pyrolysis of the triborate gives the twelve-boron cluster as the sodium salt .Molecular Structure Analysis

The dodecaborate anion has the shape of a regular octahedron . The crystals are colorless, face-rich cubic with B–B distances of 178 pm and B–H distances of 112 pm . Each cesium ion is in contact with 12 hydrogen atoms, each at a distance of 313 pm .Chemical Reactions Analysis

Salts of the dodecaborate ion are stable in air and do not react with hot aqueous sodium hydroxide or hydrochloric acid . The anion can be electrochemically oxidised to [B 24 H 23] 3− . Salts of B 12H2− 12 undergo hydroxylation with hydrogen peroxide to give salts of [B 12 (OH) 12] 2− .Physical And Chemical Properties Analysis

The dodecaborate anion is a borane with an icosahedral arrangement of 12 boron atoms . Each boron atom is attached to a hydrogen atom . Salts of the dodecaborate ion are stable in air and do not react with hot aqueous sodium hydroxide or hydrochloric acid .科学研究应用

硼中子俘获疗法 (BNCT):十二硼酸盐衍生物,特别是十二(碳硼烷基)取代的闭合体,已被合成,在 BNCT(一种癌症疗法)中具有潜在应用。这些富硼化合物可以作为这种疗法的药物递送平台 (Thomas & Hawthorne, 2001).

基于脂质体的药物递送:已开发出以亚精胺为抗衡阳离子的十二硼酸盐封装脂质体,用于在中子俘获疗法中有效递送硼。这些脂质体显示出靶向和治疗肿瘤的希望 (Tachikawa et al., 2014).

储氢材料:在储氢方面,十二硼酸盐,特别是 B12H12,被视为金属硼氢化物氢吸附循环中的关键中间体。这个作用对于理解这些材料的再氢化过程至关重要 (Yan et al., 2013).

药物化学:十二硼酸盐,特别是碳硼烷的独特化学和物理性质,正在被探索用于创造新型无机药物和生物探针,超越了它们在 BNCT 中的传统用途 (Valliant et al., 2002).

硼脂质的开发:已合成新的十二硼酸盐簇脂质,用于在 BNCT 中的潜在应用,突出了它们形成脂质体的能力并证明了体外低毒性,这对医学应用至关重要 (Schaffran et al., 2009).

超离子电导率:对双金属十二硼酸盐 LiNaB12H12 的研究显示出出色的超离子电导率,使其成为能源应用中的潜在材料,特别是在固态电池和储氢材料中 (He et al., 2015).

触发脂质体内容物释放:已发现卤代十二硼酸盐,特别是十二碘代十二硼酸盐(2-),可有效触发脂质体中内容物的释放,这可能对靶向药物递送系统产生影响 (Awad et al., 2015).

用于诊断和治疗的放射性标记:闭合十二硼酸盐的放射性溴化的化学性质已被研究用于临床诊断和治疗的潜在应用,突出了十二硼酸盐在医学应用中的多功能性和实用性 (Tolmachev et al., 2002).

B-N 键的形成:已经开发了微波辅助钯催化的碘十二硼酸盐胺化反应,用于形成 B-N 键,扩大了十二硼酸盐在材料和药物中的潜在用途 (Al-Joumhawy et al., 2021).

储氢中的热分解:无水碱金属十二硼酸盐 M2B12H12 的热分解已被研究以了解它们在储氢材料中的作用 (He et al., 2015).

安全和危害

未来方向

Compounds based on the ion [B 12 H 12] 2− have been evaluated for solvent extraction of the radioactive ions 152 Eu 3+ and 241 Am 3+ . In recent years, scientists have been exploring practical applications of dodecaborate salts, such as in battery electrodes, catalysis, and sensors . A research team led by Haibo Zhang and Xiaohai Zhou at the University of Wuhan (China) have used cesium dodecaborate to prepare complex catalysts .

属性

IUPAC Name |

borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBISCWBJBKUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B12O36-36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12008-75-2 (di-cesium salt) | |

| Record name | Dodecaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-78-5 | |

| Record name | Dodecaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium closo-Dodecaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)